molecular formula C22H20N2O4 B2612647 2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 900264-14-4

2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B2612647
CAS RN: 900264-14-4
M. Wt: 376.412
InChI Key: MCGUZCGJXQHTIB-UHFFFAOYSA-N
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Description

The compound “2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule that contains a chromeno[2,3-d]pyrimidine core. Chromeno[2,3-d]pyrimidines are a type of heterocyclic compound that have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a fused ring system containing a chromene ring (a benzene ring fused to a dihydrofuran ring) and a pyrimidine ring. The compound also contains various substituents, including an isopropyl group, a methoxy group, and a p-tolyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the specific reagents used. The presence of various functional groups like the methoxy group and the carbonyl groups in the pyrimidine ring could potentially be sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include its degree of conjugation, the presence of polar functional groups, and steric effects from its substituents .

Scientific Research Applications

Organic Synthesis and Building Blocks

Pinacol boronic esters, including our compound of interest, serve as valuable building blocks in organic synthesis . While many protocols exist for functionalizing alkyl boronic esters, protodeboronation (the removal of the boron moiety) remains less explored. However, recent research has reported catalytic protodeboronation of alkyl boronic esters using a radical approach. This advancement opens up new possibilities for synthetic chemistry, including the formal anti-Markovnikov hydromethylation of alkenes. The compound’s radical-based protodeboronation has been successfully applied to methoxy-protected ( )-D8-THC and cholesterol, demonstrating its versatility.

Anti-Inflammatory Activity

Indole derivatives, such as our compound, have diverse biological applications. One derivative, indole-3-acetic acid, acts as a plant hormone produced during tryptophan degradation in higher plants. While our compound is not directly indole-3-acetic acid, its indole moiety suggests potential bioactivity. Further studies are needed to explore its anti-inflammatory properties .

Therapeutic Potential

The chromeno[2,3-d]pyrimidine scaffold, which our compound embodies, has therapeutic potential. Researchers have investigated related pyrimidine derivatives for their anti-inflammatory activity. Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives, in particular, exhibited promising effects. Our compound’s structural features may contribute to similar pharmacological activities .

Scope Expansion

The introduction of stable boronic ester moieties has significantly expanded the scope of boron chemistry. Researchers continue to explore novel borylation approaches, and our compound’s unique structure adds to this ongoing exploration.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Many chromeno[2,3-d]pyrimidine derivatives have been studied for their potential biological activities, but without specific studies on this particular compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific studies, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to study its interactions with various biological targets .

properties

IUPAC Name

8-methoxy-3-(4-methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-12(2)20-23-21-18(22(26)24(20)14-7-5-13(3)6-8-14)19(25)16-10-9-15(27-4)11-17(16)28-21/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGUZCGJXQHTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2C(C)C)OC4=C(C3=O)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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